1-((2-氯苯基)磺酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

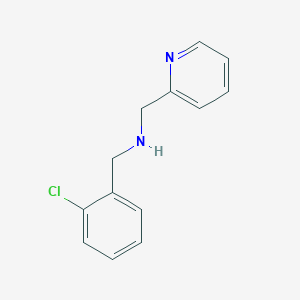

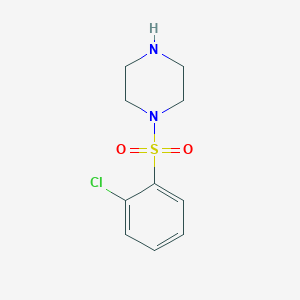

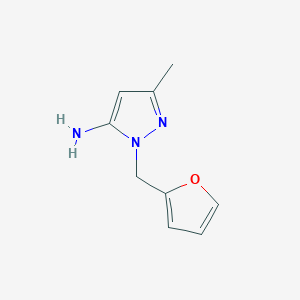

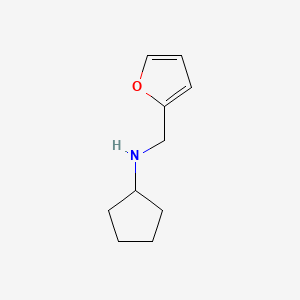

The compound "1-((2-Chlorophenyl)sulfonyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential as antimicrobial agents, therapeutic agents, and pharmaceutical intermediates. The presence of a sulfonyl group attached to the piperazine ring can significantly alter the compound's physical, chemical, and biological properties, making it a valuable target for synthesis and study in various applications .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another approach for synthesizing related compounds includes a linear bi-step process, starting with the coupling of a piperazinyl methanone with a dichloro-hydroxybenzenesulfonyl chloride under dynamic pH control, followed by an O-substitution reaction to introduce various alkyl or aralkyl groups . These methods highlight the importance of careful control of reaction conditions and the use of specific reagents to achieve the desired sulfonated piperazine derivatives.

Molecular Structure Analysis

The molecular structure of sulfonated piperazine derivatives is characterized by the presence of a sulfonyl group attached to the piperazine ring. This functional group can significantly influence the compound's reactivity and interaction with biological targets. For example, the self-assembled channel structure of a piperazine derivative with 4,4'-sulfonyldiphenol demonstrates the ability of these compounds to form complex hydrogen-bonded networks, which can be crucial for their biological activity .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including alkylation, acidulation, reduction, diazotization, and hydrolysis, as part of their synthesis or modification. The synthesis of 1-(2,3-dichlorophenyl)piperazine, for example, involves a sequence of these reactions starting from 2,6-dichloro-nitrobenzene and piperazine . The reactivity of the sulfonyl group also allows for further functionalization of the piperazine ring, which can be tailored to enhance the compound's biological activity or physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated piperazine derivatives are influenced by the nature of the substituents on the benzhydryl and sulfonamide rings. These properties can affect the compound's solubility, stability, and overall reactivity. The antimicrobial activity of these compounds, for instance, is affected by the substitutions on the benzhydryl ring, indicating that slight modifications in the molecular structure can lead to significant changes in biological efficacy . Additionally, the hemolytic and cytotoxic profiles of these compounds are important for evaluating their safety as potential therapeutic agents .

科学研究应用

N-去烷基化芳基哌嗪衍生物

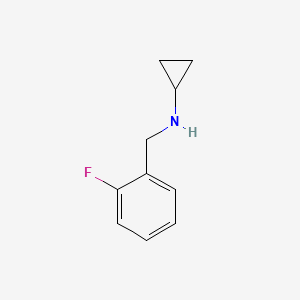

芳基哌嗪衍生物,包括与"1-((2-氯苯基)磺酰)哌嗪"相关的化合物,已被广泛研究用于治疗抑郁症、精神病或焦虑症。这些化合物,包括氯苯基哌嗪衍生物,经历广泛的代谢,导致了以其血清素受体相关效应而闻名的1-芳基哌嗪。这些代谢物在组织中广泛分布,包括大脑,突显了它们在药理作用中的重要性(S. Caccia, 2007)。

用于治疗的哌嗪衍生物

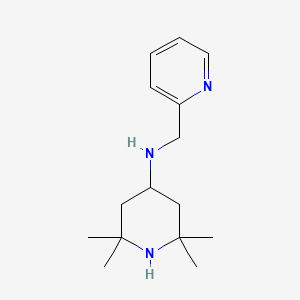

哌嗪是药物设计中的一个关键基团,在各种药物中被发现具有多样的治疗用途,包括抗精神病、抗组胺、抗抑郁、抗癌、抗病毒和抗炎药物。对哌嗪核的修饰显著影响所得分子的药用潜力,展示了哌嗪作为药物发现的构建块的灵活性(A. Rathi et al., 2016)。

哌嗪衍生物的抗分枝杆菌活性

哌嗪衍生物对结核分枝杆菌表现出显著的活性,包括多药耐药(MDR)和极端耐药(XDR)菌株。这突显了基于哌嗪的化合物在开发新的抗分枝杆菌药物方面的潜力,重点放在它们的结构-活性关系(SAR)上(P. Girase et al., 2020)。

环境和食品分析应用

哌嗪衍生物被用于环境和食品分析,特别是在开发用于检测除草剂、多氯联苯和兽药等污染物的免疫分析和生物传感器中。这突显了哌嗪衍生物在药理应用之外的多功能性(M. Fránek & K. Hruška, 2018)。

纳米过滤膜

基于哌嗪的纳米过滤(NF)膜,特别是那些具有褶皱聚酰胺层的膜,在水处理和废水处理等环境应用中显示出巨大潜力。这些膜提供了改进的分离性能,突显了哌嗪衍生物在材料科学中的应用(Senlin Shao et al., 2022)。

未来方向

属性

IUPAC Name |

1-(2-chlorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKKRWPRNWNKTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366505 |

Source

|

| Record name | 1-[(2-chlorophenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

233261-84-2 |

Source

|

| Record name | 1-[(2-chlorophenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B1299307.png)